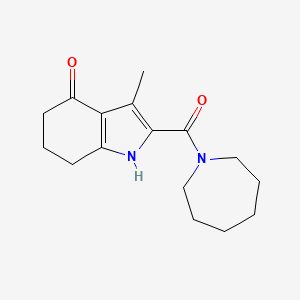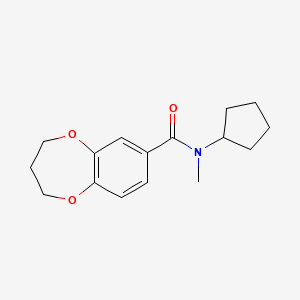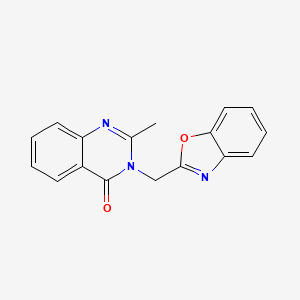![molecular formula C16H14FN3O B7472916 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound belongs to the class of urea derivatives and has a molecular weight of 389.42 g/mol.
Mecanismo De Acción
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating various types of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to be well-tolerated and has not shown any significant toxicity. However, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. Another advantage is its good pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. One direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to evaluate its efficacy in treating other types of cancers, such as solid tumors. Further studies are also needed to evaluate the safety and toxicity of this compound in humans, and to optimize its pharmacokinetic properties. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of anticancer agents.
Métodos De Síntesis
The synthesis of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea involves a multistep process that starts with the reaction of 4-fluorobenzylamine and 4-cyanophenyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-(trifluoromethyl)phenyl)amine to form this compound. The overall yield of this synthesis is around 30%, and the purity of the final product is typically above 95%.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has shown potent antitumor activity and has been found to inhibit the growth of cancer cells both in vitro and in vivo. This compound has also been shown to be effective in combination with other anticancer agents, such as rituximab and lenalidomide.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-2-6-14(17)7-3-13)16(21)19-15-8-4-12(10-18)5-9-15/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZOOFMXPXSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)



